molecular formula C16H13F3OS B1343528 2'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898777-82-7

2'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No. B1343528
M. Wt: 310.3 g/mol
InChI Key: SCSNSSJNGMXIHG-UHFFFAOYSA-N
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Description

The compound "2'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers discuss various thiophene derivatives and their synthesis, which can be related to the compound due to the presence of thiophene rings and trifluoromethyl groups in their structures. Thiophene derivatives are known for their utility in materials science, particularly in the development of electronic and photovoltaic devices due to their conductive properties .

Synthesis Analysis

The synthesis of thiophene derivatives is a topic of interest in several papers. For instance, a two-step synthesis involving C-S cross-coupling and oxidative dehydro C-H coupling is described, yielding dithieno[3,2-b:2',3'-d]thiophene (DTT) derivatives . Another paper reports the synthesis of 2,3-disubstituted thiophenes from trans-2-aryl-3-nitrocyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol . Additionally, the synthesis of a phenol-based polymer incorporating thiophene units is achieved through oxidative polycondensation . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their properties and applications. Single-crystal X-ray diffraction is a common technique used to determine the structure of such compounds . For example, the crystal structure of a thiophene derivative with antibacterial activity was established, revealing intermolecular non-covalent interactions that stabilize the layered network structure . Understanding the molecular structure is essential for predicting the reactivity and properties of the compound "2'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone".

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that modify their properties. The papers describe reactions such as cycloaddition, which yields benzo[c]thiophene derivatives , and nucleophilic addition, which results in the formation of thioether-functionalized compounds . The reactivity of thiophene derivatives with thiophenol leads to the formation of ketosulfides or pyran derivatives . These reactions are indicative of the versatile chemistry of thiophene compounds and could be relevant to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. Photophysical properties such as UV and fluorescence spectroscopy, as well as electrophysical properties like cyclovoltammetry, are characterized for DTT derivatives . The electrical conductivities of synthesized monomers and polymers are measured using techniques like the four-point probe . The antimicrobial activity of certain thiophene derivatives is also reported, demonstrating their potential in biomedical applications . These properties are important for the application of "2'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone" in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

2'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone, as part of the broader family of acylthioureas and propiophenones, has been explored for various synthetic and chemical property applications. For instance, acylthioureas have shown potential in the development of novel anti-microbial agents with antibiofilm properties, due to their significant anti-pathogenic activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). Furthermore, the metal-free oxidative nitration of propiophenones has been achieved, showcasing a method for synthesizing thiohydroximic acids from acetophenones through a radical-based cascade event, highlighting the chemical versatility of compounds related to 2'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone (Dighe, Mukhopadhyay, Priyanka, & Batra, 2016).

Material Science and Engineering

In material science, the related compound poly-3-(3,4,5-trifluorophenyl) thiophene has been studied for its electrochemical properties, demonstrating unique charge trapping effects useful in the development of advanced materials for electronics (Levi, Gofer, Aurbach, & Berlin, 2004). This reveals the potential of fluorophenyl compounds in enhancing the performance of polymeric materials.

Photovoltaic and Semiconductor Applications

Further extending into the realm of optoelectronics, fluorinated benzophenones and similar structures have been synthesized for use in organic solar cells and field-effect transistors, indicating the role of fluorinated compounds in improving the efficiency and performance of organic photovoltaic devices (Woydziak, Fu, & Peterson, 2012). Additionally, the design and synthesis of proton-dopable organic semiconductors that incorporate elements similar to 2'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone have shown significant advancements in the field of organic electronics, highlighting the importance of such compounds in developing new materials with high electrical conductivity (Yin et al., 2022).

Safety And Hazards

While specific safety and hazard information for 2’-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone is not available, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

1-(2-methylsulfanylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3OS/c1-21-15-5-3-2-4-11(15)14(20)7-6-10-8-12(17)16(19)13(18)9-10/h2-5,8-9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSNSSJNGMXIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645003
Record name 1-[2-(Methylsulfanyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone

CAS RN

898777-82-7
Record name 1-[2-(Methylsulfanyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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